molecular formula C14H9N3OS B11471851 2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile

2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile

Cat. No.: B11471851
M. Wt: 267.31 g/mol
InChI Key: XIHAHLAPRLILCA-UHFFFAOYSA-N
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Description

2-amino-3-(thiophene-2-carbonyl)indolizine-1-carbonitrile is a heterocyclic compound that features an indolizine core with a thiophene-2-carbonyl and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(thiophene-2-carbonyl)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions involving nitrile and amino group introduction, followed by cyclization to form the indolizine ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(thiophene-2-carbonyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-amino-3-(thiophene-2-carbonyl)indolizine-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(thiophene-2-carbonyl)indolizine-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(thiophene-2-carbonyl)indole-1-carbonitrile
  • 2-amino-3-(furan-2-carbonyl)indolizine-1-carbonitrile
  • 2-amino-3-(pyridine-2-carbonyl)indolizine-1-carbonitrile

Uniqueness

2-amino-3-(thiophene-2-carbonyl)indolizine-1-carbonitrile is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H9N3OS

Molecular Weight

267.31 g/mol

IUPAC Name

2-amino-3-(thiophene-2-carbonyl)indolizine-1-carbonitrile

InChI

InChI=1S/C14H9N3OS/c15-8-9-10-4-1-2-6-17(10)13(12(9)16)14(18)11-5-3-7-19-11/h1-7H,16H2

InChI Key

XIHAHLAPRLILCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C#N

Origin of Product

United States

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